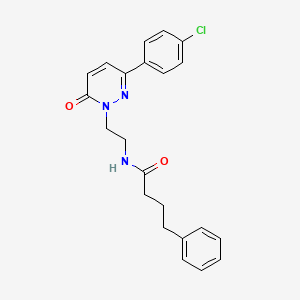

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is a pyridazinone-based hybrid compound featuring a 4-chlorophenyl substituent on the pyridazinone core and a 4-phenylbutanamide side chain. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, with characterization via IR, NMR, and mass spectrometry to confirm structural integrity.

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c23-19-11-9-18(10-12-19)20-13-14-22(28)26(25-20)16-15-24-21(27)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIDVLQFYZMCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: Pyridazinone-based compounds (e.g., target compound, 6f, 5a) exhibit distinct C=O IR peaks (~1650–1680 cm⁻¹) due to the conjugated carbonyl groups, whereas pyrazolo-pyridine derivatives (e.g., 4a) show similar absorption but with additional pyrazole ring vibrations.

Substituent Effects: 4-Chlorophenyl Group: Common in all chlorinated analogues, this group enhances lipophilicity and may improve membrane permeability. However, its position (e.g., para in target compound vs. meta in 6h) affects steric and electronic interactions.

Synthetic Efficiency: Yields for pyridazinone hybrids (e.g., 51% for 6f) are moderate, likely due to competing side reactions during nucleophilic substitutions. Pyrazolo-pyridine derivatives (e.g., 4a) achieve higher yields (~60–70%) under milder conditions (room temperature, K₂CO₃/DMF).

Functional and Pharmacological Implications

- Antipyrine Hybrids (6f, 6g) : Demonstrated anti-inflammatory properties in prior studies due to the antipyrine moiety’s cyclooxygenase inhibition.

- Sulfonamide Derivatives (5a) : The benzenesulfonamide group in 5a may confer carbonic anhydrase inhibitory activity, as seen in analogous compounds.

- Pyrazolo-pyridines (4a) : Reported for antimicrobial activity, attributed to the pyrazole core’s ability to disrupt bacterial cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.